6-bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol is a complex organic compound with the molecular formula C12H13BrO and a molecular weight of 253.1 g/mol. This compound is characterized by its unique tricyclic structure, which includes a bromine atom and a hydroxyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 6-bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol involves multiple steps, typically starting with the formation of the tricyclic core structure. This can be achieved through a series of cyclization reactions. The bromine atom is then introduced via bromination, and the hydroxyl group is added through a hydroxylation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
6-bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of brominated compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
6-bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol can be compared with other tricyclic compounds, such as:
Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride: This compound has an amine group instead of a hydroxyl group.
Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol: This compound lacks the bromine atom.
The presence of the bromine atom and hydroxyl group in this compound makes it unique and influences its chemical properties and reactivity.
Properties
CAS No. |
2680533-14-4 |
---|---|
Molecular Formula |
C12H13BrO |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.